molecular formula C7H10N2S B3029359 2-(Pyrrolidin-3-yl)thiazole CAS No. 630121-89-0

2-(Pyrrolidin-3-yl)thiazole

Cat. No.: B3029359
CAS No.: 630121-89-0
M. Wt: 154.24
InChI Key: AKESXMXWTJZWLF-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thioamides with α-halo ketones under basic conditions, leading to the formation of the thiazole ring. The pyrrolidine ring can be introduced through subsequent reactions involving cyclization of amines with suitable electrophiles.

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques to ensure high yield and purity. These methods involve the use of automated reactors that allow precise control over reaction conditions such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and halogenated thiazole compounds.

Scientific Research Applications

2-(Pyrrolidin-3-yl)thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-2-yl)thiazole
  • 2-(Pyrrolidin-4-yl)thiazole
  • 2-(Piperidin-3-yl)thiazole

Uniqueness

2-(Pyrrolidin-3-yl)thiazole is unique due to its specific ring structure, which imparts distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-pyrrolidin-3-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-8-5-6(1)7-9-3-4-10-7/h3-4,6,8H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKESXMXWTJZWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716894
Record name 2-(Pyrrolidin-3-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630121-89-0
Record name 2-(Pyrrolidin-3-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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